3-nitro-3H-pyridine-2-thione
Description
3-Nitro-3H-pyridine-2-thione is a nitro-substituted pyridine derivative featuring a thione (-S-) group at the 2-position and a nitro (-NO₂) group at the 3-position.
Properties
Molecular Formula |
C5H4N2O2S |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
3-nitro-3H-pyridine-2-thione |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-4H |
InChI Key |
CKUSINPDNXZZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=S)N=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-3H-pyridine-2-thione typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Industrial Production Methods: Industrial production of 3-nitro-3H-pyridine-2-thione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-3H-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or amines in the presence of catalysts.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-3H-pyridine-2-thione.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Nitro-3H-pyridine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-3H-pyridine-2-thione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-nitro-3H-pyridine-2-thione with structurally related pyridine derivatives:
Key Observations:
- Electronic Effects : The nitro group in 3-nitro-3H-pyridine-2-thione strongly withdraws electrons, rendering the pyridine ring less reactive toward electrophiles but more susceptible to nucleophilic attack compared to chloro- or methoxy-substituted analogs .
- Thione Group : The thione moiety enables tautomerism (thione ↔ thiol) and may act as a ligand in metal coordination, distinguishing it from pyridones or simple pyridines .
- Substituent Diversity : Piperidinyl and trifluoromethyl groups in analogs like 3-nitro-2-(piperidin-1-yl)pyridine and 1-hydroxy-3-(trifluoromethyl)pyridine-2(1H)-thione modify solubility and bioavailability, whereas chloro groups in pyridones favor halogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
